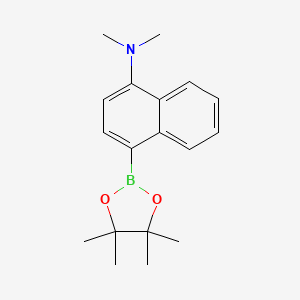

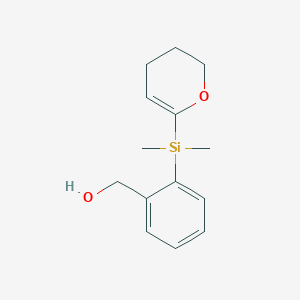

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

概要

説明

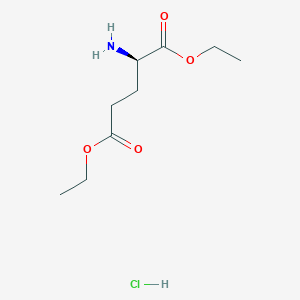

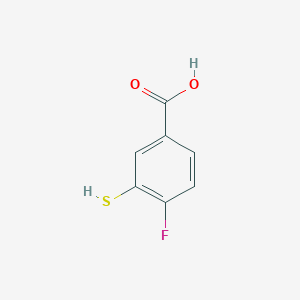

“N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine” is an organic compound. It appears as a white to light yellow crystalline solid and is soluble in some organic solvents such as ethanol and dimethylformamide . Its melting point is approximately 80-85 degrees Celsius .

Synthesis Analysis

This compound is an important intermediate in organic synthesis. It is widely used in organic synthesis reactions, such as the reaction of aniline and ketone compounds to obtain arylamines . It can also be used to synthesize organometallic compounds (such as palladium complexes) and other organic compounds .Molecular Structure Analysis

The molecular formula of this compound is C14H26BN3O2 . More detailed structural information, including crystallographic data, may be available from resources such as the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis

As an organic synthesis intermediate, this compound is involved in various reactions. For example, it can react with aniline and ketone compounds to produce arylamines . It can also be used in the synthesis of organometallic compounds .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline solid . It is soluble in some organic solvents such as ethanol and dimethylformamide . The melting point is approximately 80-85 degrees Celsius .科学的研究の応用

Boronate-Based Fluorescence Probes

This compound has been utilized in the synthesis of boronate ester fluorescence probes, which are significant in detecting hydrogen peroxide (H2O2). The probes, including N,N-dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)naphthalen-1-amine (NDSTBPin), are designed to exhibit "Off–On" fluorescence responses towards H2O2 due to the loss of the intramolecular charge transfer (ICT) excited state (Lampard et al., 2018).

Flame-Retardant Properties in Epoxy Resins

The compound is studied for its role in enhancing the thermal properties of epoxy resins. Amines similar in structure, when used as curing agents, have been shown to significantly improve the flame retardancy and thermal stability of these resins (Agrawal & Narula, 2014).

Electrophilic Fluorination Studies

Research has been conducted on the electrophilic fluorination of N,N-dimethylnaphthalen-1-amine, which is structurally related to the compound . This research provides insights into the fluorination process and the formation of complex mixtures in reactions with similar amines (Sorokin, Pozharskii, & Ozeryanskii, 2013).

Development of Silicon-Based Drugs

This compound is part of research that has led to the development of new building blocks for synthesizing biologically active silicon-based drugs. The high synthetic potential of such compounds is demonstrated in the development of retinoid agonists like disila-bexarotene (Büttner et al., 2007).

Exploration in Aqueous Organic Redox Flow Batteries

A derivative of naphthalene diimide (NDI), which is structurally similar, has been explored for its application in aqueous organic redox flow batteries. This demonstrates the potential of such compounds in energy storage applications (Wiberg et al., 2019).

Synthesis of Semiconducting Polymers

Derivatives of this compound are also significant in the synthesis of high-performance semiconducting polymers, showcasing its relevance in the field of materials science and electronics (Kawashima et al., 2013).

作用機序

Target of Action

It is known to be an important organic synthesis intermediate .

Mode of Action

It is widely used in organic synthesis reactions, such as the reaction of aniline and ketone compounds to obtain aryl amines . It can also be used in the synthesis of organometallic compounds, such as palladium complexes .

Result of Action

It is known to be used as an electrolyte additive to induce the decomposition of pf6- to form a dense and robust solid electrolyte interface (sei) rich in lif, which is used to inhibit lithium dendrite growth .

Action Environment

Safety and Hazards

While detailed toxicity and safety data for this compound are currently lacking , it is a chemical substance and should be handled with appropriate safety precautions. These include wearing suitable personal protective equipment, avoiding direct skin contact and inhalation, and ensuring a well-ventilated operating environment .

生化学分析

Biochemical Properties

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, ensuring that it reaches its target sites effectively.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

特性

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-12-16(20(5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQGIGJKFBLRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681912 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007126-41-1 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1441424.png)